N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
Description
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is a synthetic organic compound with the molecular formula C12H12BrClN2O3. It is characterized by the presence of a bromo and chloro-substituted phenoxy group, an acetyl group, and a cyclopropanecarbohydrazide moiety.
Properties
IUPAC Name |
N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O3/c13-9-5-8(14)3-4-10(9)19-6-11(17)15-16-12(18)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAISHORQCRIIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the bromination and chlorination of phenol to form 2-bromo-4-chlorophenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to yield 2-(2-bromo-4-chlorophenoxy)acetyl chloride.
Cyclopropanecarbohydrazide Formation: Cyclopropanecarbohydrazide is synthesized by reacting cyclopropanecarboxylic acid with hydrazine hydrate under reflux conditions.
Final Coupling Reaction: The final step involves the coupling of 2-(2-bromo-4-chlorophenoxy)acetyl chloride with cyclopropanecarbohydrazide in the presence of a base such as triethylamine to yield N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups on the phenoxy ring can undergo nucleophilic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazide moiety
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phenoxy derivatives.
Hydrolysis Products: Carboxylic acids and amines.
Oxidation Products: Oxidized hydrazides or carboxylic acids.
Reduction Products: Reduced hydrazides or amines
Scientific Research Applications
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenoxyacetyl group may interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopentanecarbohydrazide: Similar structure but with a cyclopentane ring instead of a cyclopropane ring
Uniqueness
N’-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide is unique due to its specific combination of a cyclopropane ring and a phenoxyacetyl group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
